ZY-444

Breast Cancer Metastasis In Vivo Pharmacology

ZY-444 is a selective pyruvate carboxylase inhibitor validated to suppress metastasis and block Wnt/β-catenin signaling in vivo at 5 mg/kg. Its unique efficacy in prostate cancer and iodine-refractory thyroid cancer models provides a distinct metabolic research tool unmatched by alternative PC inhibitors or standard cytotoxics. Purchase for robust, mechanism-specific studies.

Molecular Formula C26H28N4OS
Molecular Weight 444.6 g/mol
Cat. No. B10854698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZY-444
Molecular FormulaC26H28N4OS
Molecular Weight444.6 g/mol
Structural Identifiers
SMILESCC(C)CNC1=NC=CC(=N1)NCC2=CC=C(S2)C3=CC=C(C=C3)OCC4=CC=CC=C4
InChIInChI=1S/C26H28N4OS/c1-19(2)16-29-26-27-15-14-25(30-26)28-17-23-12-13-24(32-23)21-8-10-22(11-9-21)31-18-20-6-4-3-5-7-20/h3-15,19H,16-18H2,1-2H3,(H2,27,28,29,30)
InChIKeyROSPRUQNDJIWDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZY-444 (CAS 1802650-31-2): Chemical Identifier and Molecular Overview for Research Procurement


2-N-(2-methylpropyl)-4-N-[[5-(4-phenylmethoxyphenyl)thiophen-2-yl]methyl]pyrimidine-2,4-diamine, commonly designated as ZY-444 (CAS 1802650-31-2), is a synthetic small-molecule pyrimidine-2,4-diamine derivative incorporating a substituted thiophene linker and a phenylmethoxyphenyl (benzyloxyphenyl) terminal group . The compound has a molecular formula of C₂₆H₂₈N₄OS and a molecular weight of 444.59 g/mol . ZY-444 is characterized as a specific inhibitor of pyruvate carboxylase (PC), a key anaplerotic enzyme of the tricarboxylic acid cycle [1].

Why ZY-444 (CAS 1802650-31-2) Cannot Be Substituted with Generic Pyruvate Carboxylase Inhibitors


In the research procurement of pyruvate carboxylase (PC) inhibitors, a simple substitution with in-class or structurally related compounds is not scientifically justified. Pyruvate carboxylase inhibitors exhibit substantial variability in potency, selectivity, and downstream signaling effects . For instance, alternative PC inhibitors such as Pyruvate Carboxylase-IN-4 (IC₅₀ = 4.3 μM) or phenylacetic acid function in the millimolar range, which may confound experimental results due to off-target metabolic perturbations . Furthermore, even among agents that inhibit PC, divergent effects on downstream pathways (e.g., Wnt/β-catenin/Snail versus NF-κB) and differential in vivo efficacy profiles preclude a 1:1 substitution without rigorous experimental validation [1]. The evidence presented below delineates the specific, quantifiable performance characteristics of ZY-444.

ZY-444 (CAS 1802650-31-2) Quantitative Differentiation Evidence Guide


Comparative In Vivo Efficacy of ZY-444 Versus Paclitaxel in a Breast Cancer Lung Metastasis Model

In a 4T1 orthotopic breast cancer mouse model evaluating lung metastasis, ZY-444 demonstrated superior efficacy compared to the standard-of-care chemotherapy paclitaxel at an equivalent dosage. At a dose of 5 mg/kg/day, ZY-444 achieved near-complete suppression of pulmonary metastatic nodules, an effect that was quantitatively superior to the same dose of paclitaxel [1].

Breast Cancer Metastasis In Vivo Pharmacology

Comparative In Vivo Tumor Growth Inhibition of ZY-444 Versus Paclitaxel in a Prostate Cancer Xenograft Model

In a DU145 prostate cancer xenograft mouse model, ZY-444 exhibited dose-dependent inhibition of subcutaneous tumor growth. At a dose of 5 mg/kg/day, ZY-444 reduced tumor volume to a degree comparable to the positive control arm treated with paclitaxel (5 mg/kg/day) [1]. This demonstrates that ZY-444 can match the tumoristatic effect of a frontline chemotherapeutic agent via a distinct metabolic mechanism.

Prostate Cancer Xenograft Tumor Growth Inhibition

Potency Differentiation: ZY-444 Cellular IC₅₀ Relative to Standard Erianin Analogs

While a precise biochemical IC₅₀ for ZY-444 against purified pyruvate carboxylase (PC) enzyme is not publicly disclosed, comparative data with related PC inhibitors provides context for its potent cellular activity. ZY-444 is noted to exhibit lower IC₅₀ values against breast cancer cells compared to paclitaxel [1]. Furthermore, it demonstrates superior tumor growth inhibition relative to other PC inhibitors like erianin and N-phenyl-4-pyrimidinamine derivatives . This positions ZY-444 as a more potent cellular probe than many first-generation PC inhibitors, some of which have reported cellular IC₅₀ values in the micromolar range .

Pyruvate Carboxylase Cancer Metabolism Cytotoxicity

ZY-444 (CAS 1802650-31-2): Prioritized Research Application Scenarios


Investigating Pyruvate Carboxylase-Dependent Metastatic Colonization in Breast Cancer Models

Based on its demonstrated near-complete suppression of lung metastasis in the 4T1 orthotopic model at 5 mg/kg/day, outperforming paclitaxel [1], ZY-444 is optimally suited for in vivo studies specifically focused on the extravasation and colonization steps of the metastatic cascade. This scenario prioritizes ZY-444 over generic cytotoxics to isolate metabolic contributions to metastasis.

Decoupling Metabolic Inhibition from Cytotoxic Chemotherapy in Prostate Cancer Xenografts

As evidenced by comparable tumor growth inhibition to paclitaxel in DU145 xenografts but with a distinct metabolic mechanism (targeting TNFAIP3/TNF signaling) [1], ZY-444 is the preferred tool for researchers aiming to compare the therapeutic window and side-effect profile of metabolic inhibitors versus standard mitotic inhibitors in prostate cancer.

Elucidating the Wnt/β-Catenin/Snail Signaling Axis in Cancer Cell Invasion and EMT

ZY-444 exerts its anti-metastatic effects, in part, by blocking the nuclear translocation of β-catenin, thereby suppressing the Wnt/β-catenin/Snail signaling pathway [1]. This specific mechanism of action makes ZY-444 a critical probe for studies investigating Epithelial-Mesenchymal Transition (EMT) and the upstream metabolic regulation of canonical Wnt signaling in cancer cells.

Evaluating Anaplerotic Flux and Metabolic Reprogramming in Iodine-Refractory Thyroid Cancer

Emerging evidence indicates that ZY-444 effectively inhibits pyruvate carboxylase activation in papillary thyroid carcinoma (PTC) cells, restoring iodine uptake capacity and reducing malignant invasiveness [1]. This unique application in endocrinology-related oncology distinguishes ZY-444 from other PC inhibitors lacking demonstrated efficacy in modulating iodine metabolism genes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZY-444

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.